Benzo[c]phenanthridine
Overview
Description
Synthesis Analysis
Researchers have developed several synthetic strategies for constructing benzo[c]phenanthridine derivatives. One notable approach involves homogeneous gold catalysis . Unlike traditional methods that rely on preformed substrates, this modular strategy enables rapid assembly of benzo[c]phenanthridine derivatives. The key steps include an intramolecular cascade of a diazo-tethered alkyne and subsequent intermolecular cyclization with a nitrile, facilitating C-N and C-C bond formation. Remarkably, readily available nitriles serve as nitrogen sources, yielding products with excellent functional group compatibility .
Scientific Research Applications
Anticancer Activity
Benzo[c]phenanthridine derivatives have shown promising results in anticancer studies. A modular strategy for assembling these compounds using homogeneous gold catalysis has been developed, which exhibits high anticancer potency against various tumor cell lines, including HeLa and SW-480 . These findings suggest potential applications in developing new cancer therapies.
Antibacterial Properties
Research indicates that certain benzo[c]phenanthridine derivatives possess significant antibacterial activity. Novel phenanthridines structurally similar to benzo[c]phenanthridine alkaloids have been synthesized and tested against bacterial strains such as Bacillus subtilis and Mycobacterium vaccae, showing high efficacy at micromolar concentrations .
Tuberculosis Treatment
Benzo[c]phenanthridine derivatives have been discovered with potent efficacy against tuberculosis (TB). Some compounds have displayed comparable effectiveness to rifampicin, a frontline antibiotic for TB, suggesting a novel mechanism of action against multiple multidrug-resistant Mycobacterium tuberculosis clinical isolates .
Dental Care Applications
Alkaloids such as sanguinarine and chelerythrine, which are benzo[c]phenanthridine derivatives, have been studied for their biological activities, including applications in dental care. Their properties could be leveraged to develop treatments or preventive measures for dental health issues .
Anti-inflammatory Effects
Benzo[c]phenanthridine compounds have been associated with anti-inflammatory effects. The suppression of neutrophil activation by these drugs has been proposed as a method to ameliorate inflammatory diseases, which opens up avenues for new therapeutic approaches .
Modulation of Cell Cycle and Apoptosis
Some benzo[c]phenanthridine derivatives have been found to cause cell-cycle arrest in cancer cells, increase levels of p53 protein, and induce apoptosis-specific fragmentation of PARP-1. This indicates their role in modulating cell cycle and apoptosis pathways, which is crucial for cancer treatment strategies .
properties
IUPAC Name |
benzo[c]phenanthridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDJLGHACUMTKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322343 | |
Record name | Benzo[c]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c]phenanthridine | |
CAS RN |
218-38-2 | |
Record name | Benzo[c]phenanthridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[c]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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